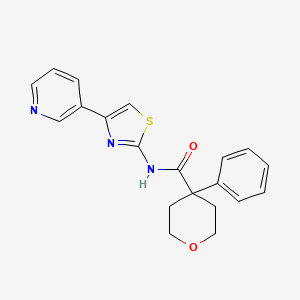

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Description

4-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at the 4-position. The carboxamide moiety at the 2-position of the thiazole ring is linked to a tetrahydro-2H-pyran-4-yl group, which is further substituted with a phenyl group.

Properties

IUPAC Name |

4-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-18(20(8-11-25-12-9-20)16-6-2-1-3-7-16)23-19-22-17(14-26-19)15-5-4-10-21-13-15/h1-7,10,13-14H,8-9,11-12H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQZYQKSXJLJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a thioamide and a haloketone can be reacted to form the thiazole ring .

The subsequent steps involve the introduction of the pyridine and tetrahydropyran rings. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions. The final step usually involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and proteins, inhibiting their activity. For example, they can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .

The compound may also interact with cellular pathways involved in inflammation and tumor growth, thereby exerting anti-inflammatory and antitumor effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Structural Differences:

Carboxamide Substituents: The target compound features a tetrahydro-2H-pyran-4-carboxamide group, whereas analogs in (e.g., compounds 4d–4i) incorporate benzamide or isonicotinamide groups with morpholine, piperazine, or dimethylamino substituents . describes cyclopropanecarboxamide derivatives (e.g., compounds 44–47) with pyridinyl-phenyl-thiazole backbones, differing in substituent positions and functional groups (e.g., methoxyethoxy, methylpiperazinyl) .

Thiazole Core Modifications: All analogs share a thiazol-2-yl scaffold linked to pyridin-3-yl.

Table 1: Structural and Physicochemical Comparison

Pharmacological Implications

- Bioactivity :

- ’s benzamide analogs (e.g., 4d, 4e) showed moderate activity in preliminary antibacterial assays, attributed to the electron-withdrawing chloro groups enhancing membrane penetration .

- ’s cyclopropanecarboxamide derivatives were evaluated in prion disease models, with compound 45 demonstrating improved blood-brain barrier permeability due to its methylpiperazinyl group .

Spectroscopic and Regiochemical Considerations

- highlights the critical role of substituent positioning in NMR characterization. For example, VPC-14449’s 2,4-dibromoimidazole isomer exhibited distinct spectral features compared to the 4,5-dibromo analog, underscoring the need for precise structural validation in analogs of the target compound .

Biological Activity

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound notable for its complex structure, which includes a thiazole ring, a pyridine ring, and a tetrahydropyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Structural Overview

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 353.44 g/mol |

| Chemical Formula | C20H19N3O2S |

| CAS Number | 1206999-04-3 |

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study showed that compounds with thiazole rings often demonstrate activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, similar thiazole derivatives have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines, suggesting a promising therapeutic application in oncology .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases.

The biological activity of 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : It may interfere with signaling pathways critical for cancer cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various thiazole derivatives, including our compound. The study reported minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, highlighting the importance of the thiazole moiety in enhancing antimicrobial activity .

Study 2: Cytotoxic Evaluation

Another study focused on the cytotoxic effects of the compound on L929 fibroblast cells. The results indicated significant cytotoxicity at higher concentrations (50 µM), reinforcing its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.